Chabazite

DeNOx catalysis NH3-SCR diesel emission control

Prioritize Chabazite (CHA framework) for applications demanding uncompromised hydrothermal stability and molecular sieving precision. Unlike medium-pore ZSM-5 or large-pore Beta zeolites, its 3.8 Å pore architecture and superior cage void volume deliver >80% NO conversion even after aging at 800°C, making it essential for durable diesel aftertreatment. For CO2 separation, its 3.5 mmol/g capacity and ~25 CO2/N2 selectivity surpass mordenite and Linde 4A, enabling smaller PSA beds. In nuclear waste, its exceptional Kielland selectivity for Cs⁺ and Sr²⁺ ensures high decontamination factors and a leach-resistant final waste form. Choose this material for a technically justified performance edge in extreme environments.

Molecular Formula Al2CaO12Si4
Molecular Weight 398.374
CAS No. 12251-32-0
Cat. No. B1143428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChabazite
CAS12251-32-0
Molecular FormulaAl2CaO12Si4
Molecular Weight398.374
Structural Identifiers
SMILESO.O.O.O.O.O.[OH-].[OH-].O=[Si]1O[Al]O[Si](=O)O1.O=[Si]1O[Al]O[Si](=O)O1.[Ca+2]
InChIInChI=1S/2Al.Ca.2O5Si2.8H2O/c;;;2*1-6(2)5-7(3)4;;;;;;;;/h;;;;;8*1H2/q3*+2;2*-2;;;;;;;;/p-2
Commercial & Availability
Standard Pack Sizes10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chabazite CAS 12251-32-0: High-Si/Al, Small-Pore Zeolite for Critical Separation and Catalysis Applications


Chabazite (CAS 12251-32-0) is a naturally occurring zeolite mineral belonging to the chabazite (CHA) framework type, characterized by a three-dimensional, small-pore structure with 8-membered ring openings (~3.8 Å) and a typical composition of Al2CaO12Si4 . Its unique pore architecture provides exceptional molecular sieving and ion-exchange properties. While natural forms exist, synthetic analogs (e.g., SSZ-13) with higher Si/Al ratios are widely used in industrial catalysis and gas separations due to their enhanced hydrothermal stability and tunable acidity [1].

Chabazite Procurement: Why Zeolite Topology and Framework Composition Dictate Performance Beyond 'Generic Zeolite' Assumptions


Zeolites are not interchangeable commodities; their performance in adsorption, catalysis, and ion exchange is dictated by framework topology (pore size, channel dimensionality) and composition (Si/Al ratio, extra-framework cations). Chabazite's CHA framework, with its ~3.8 Å pores and high cage void volume, imparts distinct molecular sieving and shape-selective properties compared to medium-pore (e.g., ZSM-5, ~5.5 Å) and large-pore (e.g., Beta, ~6.6 Å) zeolites, leading to marked differences in separation selectivity and catalytic pathways [1]. Furthermore, its high framework density and specific cation siting confer superior hydrothermal stability in demanding applications like automotive exhaust aftertreatment, a key differentiator from less stable frameworks like BEA and MFI [2].

Chabazite CAS 12251-32-0: A Quantitative Comparative Analysis of Performance in DeNOx Catalysis, CO2 Separation, and Ion Exchange


Cu-CHA Outperforms Cu-ZSM-5 and Cu-Beta in NH3-SCR DeNOx Activity and Hydrothermal Stability for Diesel Exhaust

In NH3-SCR of NOx, a Cu-exchanged chabazite (Cu/CHA) catalyst achieves a maximum NO conversion of 98% at 260 °C and maintains >80% conversion from 220-320 °C, significantly outperforming Cu/ZSM-5 and Cu/Beta catalysts under identical conditions [1]. Notably, this performance is maintained even with 5% water in the feed, a key requirement for real-world diesel exhaust. Additionally, Cu/CHA demonstrates a much wider temperature window for nearly 100% NO conversion (220–380 °C) compared to Cu/Beta and Cu/ZSM-5 [1]. Beyond activity, Cu-CHA catalysts exhibit superior hydrothermal stability; they retain their structure and performance after aging treatments that cause significant degradation in Cu-ZSM-5 and Cu-Beta, as confirmed by characterization and performance measurements [2].

DeNOx catalysis NH3-SCR diesel emission control Cu-zeolites

Chabazite Exhibits High CO2 Uptake and Superior CO2/N2 and CO2/CH4 Selectivity vs. Mordenite and Linde 4A

At 273 K and 100 kPa, natural chabazite demonstrates a CO2 adsorption capacity of approximately 3.5 mmol/g, which is higher than H+ mordenite (~2.8 mmol/g) and Linde 4A (~3.0 mmol/g) under the same conditions [1]. More critically, the equilibrium selectivity for CO2 over N2 is markedly higher for chabazite. Inferred from pure gas isotherms, chabazite shows a CO2/N2 selectivity of ~25 at 298 K and 100 kPa, compared to ~15 for mordenite and ~12 for Linde 4A [1]. For CO2/CH4 separation, chabazite also exhibits a higher selectivity than these comparators. This enhanced selectivity is attributed to the strong interaction of CO2's quadrupole moment with the chabazite framework's electric field and a molecular sieving effect that restricts larger molecules like N2 and CH4 [2].

Gas separation CO2 capture adsorption natural gas upgrading

Chabazite Demonstrates High Selectivity for Cs⁺ and Sr²⁺ in Ion Exchange vs. Clinoptilolite

Chabazite exhibits a remarkably high selectivity for Cs⁺ and Sr²⁺ cations in aqueous solutions, a property that distinguishes it from other natural zeolites like clinoptilolite. The thermodynamic selectivity, expressed as the Kielland coefficient (Kc), for Cs⁺ exchange into Na-chabazite is reported to be significantly greater than 10, whereas for clinoptilolite, the selectivity for Cs⁺ over Na⁺ is substantially lower under comparable conditions [1]. Specifically, the free energy of exchange (ΔG°) for Cs⁺ uptake is more negative for chabazite, indicating a stronger thermodynamic driving force for cesium immobilization [1]. This high selectivity is attributed to the specific size and geometry of the CHA cage, which provides an ideal coordination environment for large, weakly hydrated cations like Cs⁺ [2].

Ion exchange radionuclide remediation cesium removal strontium removal

Chabazite's Superior Hydrothermal Stability vs. ZSM-5 and Beta Zeolites in Catalytic Applications

Chabazite-based catalysts, particularly the high-silica SSZ-13 variant, demonstrate exceptional hydrothermal stability, a critical performance metric for industrial processes involving steam. In the context of methanol-to-olefins (MTO), a process where SAPO-34 (a CHA-related silicoaluminophosphate) is the commercial standard, high-silica CHA zeolites exhibit significantly slower deactivation rates under steam compared to ZSM-5 and Beta zeolites [1]. This is because the CHA framework is more resistant to dealumination (loss of acid sites) at high temperatures in the presence of water, a common deactivation pathway for other frameworks [2]. For instance, in automotive SCR, Cu-CHA maintains >80% NO conversion after hydrothermal aging at 800°C, whereas Cu-ZSM-5 and Cu-Beta show a 40-60% drop in activity under identical aging protocols [2].

Catalyst stability hydrothermal aging zeolite framework MTO

Chabazite Application Scenarios: Where Quantitative Performance Differentiation Directs Procurement


Selective Catalytic Reduction (SCR) of NOx in Diesel and Lean-Burn Engines

The automotive industry standard for NOx abatement in diesel vehicles is shifting towards Cu-exchanged chabazite (Cu-CHA, specifically Cu-SSZ-13). This is based on the evidence that Cu-CHA provides a wider temperature window for high NO conversion (nearly 100% from 220-380 °C) and superior hydrothermal stability compared to Cu-ZSM-5 and Cu-Beta, which deactivate rapidly in the presence of water at high exhaust temperatures [5]. For any new SCR catalyst development or procurement for diesel aftertreatment, Cu-CHA should be prioritized to meet long-term durability and efficiency standards. The data shows Cu-CHA maintains >80% NO conversion even after hydrothermal aging at 800°C, whereas Cu-ZSM-5 and Cu-Beta lose 40-60% of their activity [2].

Pressure Swing Adsorption (PSA) and Membrane Systems for CO2 Removal from Natural Gas and Flue Gas

For upgrading natural gas (CO2/CH4 separation) or capturing CO2 from power plant flue gas (CO2/N2 separation), chabazite offers a compelling alternative to traditional adsorbents like 13X zeolite or activated carbon. The evidence demonstrates that chabazite achieves both a higher CO2 adsorption capacity (3.5 mmol/g) and a significantly higher CO2/N2 selectivity (~25) compared to mordenite and Linde 4A at industrially relevant conditions [5]. This translates to smaller bed sizes and/or higher product recovery in PSA units. Furthermore, the development of high-performance chabazite membranes with an excellent permeability-selectivity trade-off positions this material for next-generation, energy-efficient membrane separation modules [3].

High-Level Liquid Waste (HLLW) Treatment and Environmental Remediation of 137Cs and 90Sr

In the nuclear industry, the selective removal of long-lived radionuclides 137Cs and 90Sr from waste streams is critical. Chabazite's exceptionally high thermodynamic selectivity for Cs⁺ and Sr²⁺ over competing ions like Na⁺, as evidenced by Kielland coefficients greater than 10 [5], makes it a superior ion exchanger for this purpose. Compared to clinoptilolite, chabazite can achieve higher decontamination factors and produce a more leach-resistant final waste form after thermal treatment. For procuring materials for nuclear waste remediation or environmental cleanup of radiocesium-contaminated water, chabazite provides a technically justified performance advantage, leading to reduced secondary waste volumes and lower long-term storage risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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